molecular formula C17H19NO4 B5843536 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide

2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B5843536
M. Wt: 301.34 g/mol
InChI Key: YTSBSYQAEGHYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as 25B-NBOMe and is a member of the phenethylamine family of drugs. It is a potent hallucinogen that has been shown to have a high affinity for the 5-HT2A receptor.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood. However, it is believed to act as an agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation is thought to be responsible for the compound's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide are not well characterized. However, studies have shown that the compound can produce hallucinogenic effects that are similar to those produced by other phenethylamine derivatives such as LSD and psilocybin. These effects include altered perception, mood, and thought processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential for producing hallucinogenic effects, which may confound experimental results.

Future Directions

There are several future directions for research involving 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide. One area of interest is the development of new compounds that have similar or improved affinity for the 5-HT2A receptor but do not produce hallucinogenic effects. Another area of interest is the investigation of the compound's effects on other receptors and signaling pathways. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 2,3-dimethoxyphenylacetonitrile with 2-methoxy-5-methylphenyl magnesium bromide. This reaction produces 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)propiophenone, which is then converted to the final product through a series of steps involving the use of various reagents and solvents.

Scientific Research Applications

2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide has been used in several scientific studies to investigate its potential as a research tool. One area of research that has been explored is the compound's effects on the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, cognition, and perception. Studies have shown that 2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide has a high affinity for this receptor and can produce hallucinogenic effects.

properties

IUPAC Name

2,3-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-8-9-14(20-2)13(10-11)18-17(19)12-6-5-7-15(21-3)16(12)22-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSBSYQAEGHYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.